![molecular formula C12H15NO3 B2981033 Methyl 4-(pyridin-3-yl)oxane-4-carboxylate CAS No. 1402232-59-0](/img/structure/B2981033.png)
Methyl 4-(pyridin-3-yl)oxane-4-carboxylate
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Description
Scientific Research Applications
- Imatinib , a well-known tyrosine kinase inhibitor, is used to treat chronic myeloid leukemia (CML). Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is structurally related to Imatinib, and its derivatives may exhibit similar kinase inhibition properties. Researchers explore its potential as a novel anticancer agent by targeting specific kinases involved in cancer cell proliferation and survival .
- Recent studies have highlighted the role of tyrosine kinases in neurodegenerative disorders like Parkinson’s disease. Methyl 4-(pyridin-3-yl)oxane-4-carboxylate derivatives could be investigated for their ability to modulate kinase activity and potentially mitigate neurodegeneration .
- N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1,2,3-thiadiazole-5-yl)-Formamide, a compound related to Methyl 4-(pyridin-3-yl)oxane-4-carboxylate, has shown highly immunosuppressive activity. Researchers might explore its potential as a lead compound for developing immunosuppressants .
- Investigating the crystal structures of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate and related compounds provides insights into their conformations, intermolecular interactions, and potential binding sites. Single-crystal X-ray diffraction studies contribute to our understanding of their solid-state behavior .
Cancer Research and Targeted Therapies
Neurodegenerative Diseases
Immunosuppressive Agents
Crystallography and Structural Studies
properties
IUPAC Name |
methyl 4-pyridin-3-yloxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-11(14)12(4-7-16-8-5-12)10-3-2-6-13-9-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBQYBIIKSTGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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